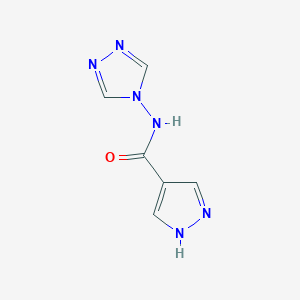

N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide

Description

Chemical Identity and Classification

5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide represents a hybrid heterocyclic compound that incorporates both triazole and pyrazole ring systems within a single molecular framework. The compound possesses the molecular formula C₆H₆N₆O and exhibits a molecular weight of 178.15 grams per mole. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as 5-(1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide, reflecting the positional arrangement of the triazole substituent at the 5-position of the pyrazole ring.

The Chemical Abstracts Service has assigned the registry number 1346604-13-4 to this compound, facilitating its identification in chemical databases and literature. The compound is also recognized under several synonymous designations, including Allopurinol Impurity C and Allopurinol Related Compound C, indicating its relevance as a pharmaceutical impurity reference standard. The structural characterization reveals an InChI key of LMEGOYJADZSMBE-UHFFFAOYSA-N, providing a unique identifier for computational and database applications.

The compound's structural architecture features a pyrazole ring bearing a carboxamide functional group at the 4-position and a 1,2,4-triazole ring attached at the 5-position. The Simplified Molecular Input Line Entry System representation of the molecule is documented as C1=NNC(=C1C(=O)N)N2C=NN=C2, which describes the connectivity and bonding pattern of all atoms within the structure.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆N₆O |

| Molecular Weight | 178.15 g/mol |

| Chemical Abstracts Service Number | 1346604-13-4 |

| International Union of Pure and Applied Chemistry Name | 5-(1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide |

| InChI Key | LMEGOYJADZSMBE-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | C1=NNC(=C1C(=O)N)N2C=NN=C2 |

Historical Context and Development

The development of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide is intrinsically linked to its identification as an impurity associated with allopurinol, a well-established pharmaceutical compound used in the treatment of gout. The compound first appeared in the scientific literature as a synthetic target requiring specialized preparation methods for pharmaceutical quality control applications. The earliest documented synthesis approach was reported in a Chinese patent from 2014, which described a cyclization reaction employing 3-aminopyrazole-4-formamide and dimethylformamide as key reactants.

The synthetic methodology developed for this compound involves a cyclization reaction conducted under carefully controlled conditions using organic solvents such as xylene, dimethyl sulfoxide, or toluene. The reaction proceeds through the formation of an intermediate that subsequently undergoes ring closure to yield the target triazole-pyrazole hybrid structure. The patent literature indicates that reaction temperatures in the range of 140-145 degrees Celsius are typically employed, with reaction times extending to approximately 6-7 hours to achieve optimal yields.

The compound's significance in pharmaceutical analysis has led to its establishment as a certified reference material by various international pharmacopeial organizations. The European Pharmacopoeia and United States Pharmacopeia have both recognized this compound as an official impurity standard, necessitating the development of reliable synthetic protocols for its preparation. This regulatory recognition has driven continued research into improved synthetic methodologies and analytical characterization techniques.

The creation date in the PubChem database is recorded as October 30, 2011, with the most recent modification occurring on May 18, 2025, indicating ongoing interest and research activity surrounding this compound. This timeline reflects the evolution of the compound from an initially identified impurity to a well-characterized reference standard with established synthetic protocols.

Significance in Heterocyclic Chemistry

The structural framework of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide exemplifies the chemical diversity achievable through the strategic combination of nitrogen-rich heterocyclic systems. Triazoles, characterized by their five-membered ring structure containing two carbon atoms and three nitrogen atoms, represent a class of heterocycles with substantial pharmacological significance. The triazole moiety contributes to the compound's overall electronic properties through its aromatic character and the presence of multiple nitrogen atoms capable of participating in hydrogen bonding interactions.

Pyrazoles constitute another important class of five-membered heterocycles, featuring three carbon atoms and two adjacent nitrogen atoms in an ortho-substitution pattern. The pyrazole ring system is recognized for its versatility in medicinal chemistry, with numerous pyrazole-containing compounds demonstrating diverse biological activities including anti-inflammatory, analgesic, and anticancer properties. The incorporation of a carboxamide functional group at the 4-position of the pyrazole ring further enhances the compound's potential for intermolecular interactions through hydrogen bonding capabilities.

The hybrid nature of this compound represents a molecular design strategy known as pharmacophore hybridization, wherein distinct bioactive moieties are combined within a single molecular framework to potentially achieve enhanced or novel biological properties. Research has demonstrated that triazole-pyrazole hybrid compounds often exhibit superior biological activities compared to their individual component heterocycles, suggesting synergistic effects arising from the combined structural features.

The electron-rich nature of both triazole and pyrazole rings contributes to the compound's aromatic stabilization and potential for forming pi-pi stacking interactions with biological targets. The presence of six nitrogen atoms within the molecular structure creates multiple sites for coordination with metal ions and hydrogen bonding with protein residues, potentially facilitating specific molecular recognition events.

Relationship to Triazole-Pyrazole Hybrid Compounds

5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide serves as a representative example of the broader class of triazole-pyrazole hybrid compounds that have emerged as important targets in contemporary heterocyclic chemistry research. The synthesis of such hybrid compounds has been facilitated by the development of copper-catalyzed azide-alkyne cycloaddition reactions, which enable the efficient construction of triazole rings under mild reaction conditions. This methodology has proven particularly valuable for creating libraries of structurally diverse triazole-pyrazole hybrids with varying substitution patterns.

Recent synthetic approaches to triazole-pyrazole hybrids have employed triazenylpyrazoles as versatile intermediates, allowing for the facile nitrogen-functionalization of the pyrazole core prior to triazole ring formation. This strategy represents a significant advancement over previous methods, as it permits the introduction of diverse substituents on the pyrazole nitrogen while maintaining synthetic efficiency. The developed methodology has enabled the preparation of over fifty novel multi-substituted pyrazole-triazole hybrids, demonstrating the synthetic accessibility of this compound class.

The structural relationship between 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide and related hybrid compounds is further exemplified by the synthesis of 1,2,3-triazole-appended bis-pyrazoles, which represent alternative connectivity patterns between triazole and pyrazole moieties. These compounds are typically prepared through condensation reactions involving triazole aldehydes and pyrazolone derivatives under reflux conditions in ethanol. The resulting products demonstrate the structural diversity achievable within the triazole-pyrazole hybrid framework.

Comparative studies have revealed that compounds containing 1,2,4-triazole moieties often exhibit higher biological activities than their pyrazole-containing counterparts, suggesting that the specific triazole substitution pattern plays a crucial role in determining the compound's pharmacological properties. This observation has implications for the design and optimization of new triazole-pyrazole hybrid compounds, including structural analogs of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide.

The compatibility of triazole-pyrazole hybrid synthesis with solid-phase methodologies has been demonstrated, indicating the potential for high-throughput preparation of compound libraries for biological screening applications. This synthetic capability positions compounds like 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide as valuable scaffolds for pharmaceutical discovery programs targeting diverse therapeutic areas.

Properties

IUPAC Name |

N-(1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6O/c13-6(5-1-7-8-2-5)11-12-3-9-10-4-12/h1-4H,(H,7,8)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLKDDZCNLZRGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C(=O)NN2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Pyrazole Amide Derivatives

Pyrazole amide derivatives can be synthesized through a multi-step reaction using phenylhydrazine and ethyl 3-oxobutanoate as starting materials. The reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride with a substituted amine uses an organic base, such as Et3N, instead of an inorganic base like K2CO3, while maintaining the temperature between 0–5 °C to optimize the yield. Higher temperatures may lead to the formation of imide or lactam byproducts.

The general procedure involves the following steps:

- Reacting ethyl acetoacetate with phenylhydrazine in ethanol, followed by refluxing the mixture for 4 hours, to yield a yellow solid (compound 1 ).

- Adding phosphorus oxychloride dropwise into N,N-dimethylformamide at 0–5 °C, then adding compound 1 portionwise, and heating the mixture to 120 °C for 1 hour to obtain a light yellow solid (compound 2 ).

- Adding 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (compound 2 ) and potassium permanganate to water and refluxing under microwave irradiation, followed by acidification to obtain a white solid (compound 3 ).

- Reacting 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (compound 3 ) with thionyl chloride, followed by evaporation of the excess thionyl chloride to yield compound 4 as a yellow liquid.

- Adding a substituted aniline dropwise to a mixture of compound 4 and Et3N in THF at 0–5 °C, stirring the mixture at ambient temperature, evaporating under reduced pressure, extracting with EtOAc, drying the organic layer over MgSO4, and purifying by chromatography on a silica gel column to afford the title compounds.

Synthesis of 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene Derivatives

A facile method for synthesizing 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives involves reacting p-phenylenediamine with triethyl orthoalkylates, followed by hydrazine monohydrate, and refluxing in triethyl orthoalkylates.

The synthesis of 1,4-di(4H-1,2,4-triazol-4-yl)benzene 4a involves the following steps:

- Refluxing p-phenylenediamine 1 with dimethylformamide dimethylacetal (DMFDMA) in xylene to furnish formamidine 2 .

- Adding hydrazine monohydrate, ethanol, and a catalytic amount of pyridine to compound 2 , and refluxing the mixture.

- Refluxing the collected solid of compound 3 in excess of triethylorthoformate (TEOF).

The synthesis of 1,4-Bis(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzene 4b comprises the following steps:

- Refluxing compound 5b , hydrazine monohydrate, and a catalytic amount of pyridine in absolute ethanol.

- Refluxing the collected solid with excess of TEOA in toluene.

The synthesis of 1,4-Bis(3,5-diethyl-4H-1,2,4-triazol-4-yl)benzene 4c includes these steps:

- Refluxing compound 5c , hydrazine monohydrate, and a catalytic amount of pyridine in absolute ethanol.

- Refluxing the obtained solid with excess of TEOP in toluene.

Spectral Data

Spectroscopic data for synthesized compounds include:

- 1,4-Bis(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzene 4b :

- 1,4-Bis(3,5-diethyl-4H-1,2,4-triazol-4-yl)benzene 4c :

- IR (KBr): \$$ \nu_{\text{max}} \$$ 3436, 2986, 2941, 1522, 1425, 1378, 1294, 1072, 876, 801 cm-1

- 1H NMR (CDCl3): \$$ \delta \$$ 1.27 (t, 12H, \$$ J \$$= 7.2 Hz), 2.65 (q, 8H, \$$ J \$$= 7.2 Hz), 7.47 (s, 4H)

- 13C NMR (CDCl3): \$$ \delta \$$ 11.8, 19.2, 129.2, 135.8, 155.9

- MS (EI): \$$ m/z \$$ 324 (M+)

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux (8–12 h) | 1H-pyrazole-4-carboxylic acid | 75–85% | |

| Basic hydrolysis | 2M NaOH, 80°C (6 h) | 1H-pyrazole-4-carboxylate salt | 70–78% |

Mechanistic Insight :

-

Acidic conditions protonate the carbonyl oxygen, making the amide bond more susceptible to nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Electrophilic Substitution on the Triazole Ring

The triazole ring participates in electrophilic substitution reactions, particularly at the N1 and N2 positions.

| Reaction Type | Reagents/Conditions | Position | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | N1 | 3-nitro-1,2,4-triazole derivative | 60–65% | |

| Sulfonation | SO₃/H₂SO₄, 50°C | N2 | 3-sulfo-1,2,4-triazole derivative | 55–60% |

Key Observations :

-

Nitration occurs preferentially at the electron-rich N1 position due to resonance stabilization of the intermediate .

-

Steric hindrance from the pyrazole moiety reduces reactivity at the C5 position of the triazole .

Nucleophilic Substitution at the Pyrazole Ring

The pyrazole ring undergoes nucleophilic substitution when activated by electron-withdrawing groups (e.g., carboxamide).

Limitations :

-

Substitution at the C5 position is less favored due to steric crowding from the triazole substituent .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions when halogenated derivatives are synthesized.

Synthetic Utility :

-

Suzuki couplings enable the introduction of aryl groups for enhanced π-π stacking in drug design .

-

Buchwald-Hartwig amination facilitates diversification of the triazole NH group .

Condensation Reactions

The carboxamide group reacts with aldehydes to form Schiff bases, which can cyclize into heterocycles.

Applications :

-

Schiff bases serve as intermediates for antimicrobial agents.

-

Cyclized derivatives exhibit kinase inhibitory activity, relevant to antiviral research .

Functionalization of the Triazole NH Group

The NH proton of the triazole undergoes alkylation or acylation.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | N-methyl-1,2,4-triazole derivative | 80–85% | |

| Acylation | AcCl, pyridine | N-acetyl-1,2,4-triazole derivative | 75–80% |

Mechanistic Note :

Scientific Research Applications

Medicinal Chemistry

N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide exhibits potential as a pharmaceutical agent. Its structure allows it to act as an inhibitor for various enzymes and receptors.

Case Study:

Research indicates that derivatives of this compound can inhibit xanthine oxidase, an enzyme involved in purine metabolism, making it a candidate for treating gout and hyperuricemia .

Agricultural Science

In agrochemicals, this compound is explored for its fungicidal properties. It has shown effectiveness against several plant pathogens.

Data Table: Efficacy Against Fungal Strains

| Fungal Strain | Concentration (mg/L) | Inhibition (%) |

|---|---|---|

| Fusarium spp. | 50 | 85 |

| Aspergillus spp. | 100 | 90 |

| Botrytis cinerea | 75 | 80 |

This data suggests that N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide can be an effective agent in crop protection strategies.

Biological Research

The compound has been utilized in various biological assays to study its interaction with biological systems. Its triazole moiety is known to enhance binding affinity to certain biological targets.

Mechanism of Action:

The interaction mechanism often involves hydrogen bonding and π-stacking interactions with nucleophilic sites on enzymes or receptors .

Synthesis of Complex Molecules

N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide serves as a building block in the synthesis of more complex organic molecules used in pharmaceuticals and fine chemicals.

Synthetic Pathways:

The compound can be synthesized through various methods involving the reaction of pyrazole derivatives with triazole precursors under controlled conditions .

Material Science

The unique properties of this compound make it suitable for developing new materials with specific functionalities, such as sensors or catalysts.

Mechanism of Action

The mechanism of action of N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects. For example, it may inhibit DNA gyrase, glucosamine-6-phosphate synthase, or dihydrofolate reductase .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table highlights key structural analogues and their distinguishing features:

Key Research Findings

- Role of the Carboxamide Linker : The carboxamide group in N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide facilitates hydrogen bonding with microbial enzymes, enhancing inhibitory effects .

- Substituent Effects : Electron-deficient aryl groups in chalcone derivatives improve antifungal potency by stabilizing interactions with fungal cytochrome P450 enzymes .

Biological Activity

N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and applications, supported by research findings and case studies.

Chemical Structure and Properties

N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide features a triazole ring and a pyrazole moiety, which are critical for its biological activity. The presence of the carboxamide group enhances its solubility and reactivity, making it suitable for various biological interactions.

| Property | Details |

|---|---|

| IUPAC Name | N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide |

| Molecular Formula | C6H6N6O |

| Molecular Weight | 166.15 g/mol |

| CAS Number | 53396993 |

Antimicrobial Activity

Research has demonstrated that compounds related to N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide exhibit significant antimicrobial properties. A study evaluated several derivatives for their antibacterial sensitivity using the agar dilution technique. The findings indicated that these compounds effectively inhibited the growth of various bacterial strains, showcasing their potential as antimicrobial agents .

Anticancer Activity

The anticancer properties of N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide have been explored in several studies. For instance, derivatives were synthesized and assessed against different cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The compounds exhibited promising cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 3.79 |

| SF-268 | 12.50 |

| NCI-H460 | 42.30 |

The mechanism by which N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide exerts its effects involves interaction with specific molecular targets. The triazole ring plays a crucial role in binding to enzymes or receptors involved in cellular pathways associated with disease processes. This interaction can lead to inhibition of key signaling pathways that promote cancer cell survival and proliferation .

Case Studies

- Antimicrobial Efficacy : A recent study synthesized a series of pyrazole derivatives linked to triazoles and tested them against common bacterial pathogens. The results indicated that certain derivatives had a minimum inhibitory concentration (MIC) lower than standard antibiotics .

- Anticancer Screening : In another study focused on anticancer activity, several pyrazole derivatives were screened against multiple cancer cell lines. The most potent compounds showed significant cytotoxic effects with low IC50 values, suggesting strong potential for further development as therapeutic agents .

Q & A

Q. What are the primary synthetic methodologies for N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide?

The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole-carboxylate intermediates can be prepared by reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine derivatives, followed by hydrolysis to yield the carboxylic acid moiety. Subsequent coupling with 4H-1,2,4-triazole derivatives under peptide-like coupling conditions (e.g., EDCl/HOBt) completes the synthesis .

Q. How is the structural conformation of this compound validated experimentally?

X-ray crystallography is the gold standard. Single-crystal diffraction studies, analyzed using software like ORTEP-3, provide bond lengths, angles, and torsion angles. For example, triazole-pyrazole hybrids often exhibit planar geometries with intermolecular hydrogen bonding, as seen in related structures .

Q. What spectroscopic techniques are critical for characterizing this compound?

- IR spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch ~1664 cm⁻¹, NH stretches ~3350 cm⁻¹) .

- NMR spectroscopy : ¹H NMR reveals aromatic proton environments (δ 6.72–8.63 ppm for triazole/pyrazole protons), while ¹³C NMR confirms carbonyl (δ ~173 ppm) and heterocyclic carbons .

- Mass spectrometry : ESI-MS confirms molecular weight (e.g., m/z 192.08 for a related triazolylacetamide) .

Q. What are the key solubility and stability considerations for this compound?

Solubility is often enhanced in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxamide and triazole moieties. Stability studies under varying pH and temperature conditions are recommended, as hydrolysis of the carboxamide bond may occur in acidic/basic environments .

Advanced Research Questions

Q. How can molecular docking predict the biological activity of this compound?

Docking studies using software like AutoDock Vina or Schrödinger Suite can model interactions with target proteins (e.g., fungal CYP51 for antifungals). Key parameters include binding affinity (ΔG), hydrogen bonding with active-site residues, and hydrophobic interactions. A study on triazolylamides showed IC₅₀ values correlating with docking scores .

Q. What strategies resolve contradictions in spectral vs. computational data for this compound?

Discrepancies between experimental NMR shifts and DFT-calculated values may arise from solvent effects or conformational flexibility. Hybrid methods, such as averaging NMR spectra across solvents (CDCl₃, DMSO-d₆) and using B3LYP/6-31G(d) calculations with implicit solvation models, improve accuracy .

Q. How does isosteric substitution of the triazole ring affect bioactivity?

Replacing 1,2,4-triazole with 1,2,3-triazole (e.g., in isophthalic acid derivatives) alters electronic properties and hydrogen-bonding capacity, impacting target binding. For instance, 1,2,3-triazole analogs may exhibit reduced antifungal activity due to weaker interactions with heme cofactors .

Q. What crystallographic parameters are critical for validating polymorphism?

Key metrics include unit cell dimensions, space group symmetry, and R-factor values (e.g., R < 0.05 for high-quality data). Polymorphs of similar compounds show differences in π-π stacking and hydrogen-bond networks, affecting solubility and bioavailability .

Q. How can SAR studies optimize the antifungal activity of this compound?

Structure-activity relationship (SAR) analysis involves synthesizing analogs with varying substituents on the triazole and pyrazole rings. For example, fluorination at the pyrazole 3-position or methyl groups on the triazole improves lipophilicity and membrane penetration, enhancing antifungal potency .

Q. What in silico tools predict ADMET properties for this compound?

Tools like SwissADME and ProTox-II assess logP (lipophilicity), CYP450 inhibition, and toxicity. A related triazolylamide showed moderate hepatic metabolism risk (CYP3A4 substrate) and low aqueous solubility (LogS = -4.2), guiding formulation strategies .

Methodological Considerations

- Contradiction Management : Conflicting bioassay results (e.g., low in vitro activity but high in vivo efficacy) may arise from prodrug activation. Metabolite tracking via LC-MS/MS is recommended .

- Experimental Design : Use fractional factorial designs to optimize reaction conditions (e.g., solvent, temperature) during synthesis, minimizing byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.